2-cyclopentylguanidine;sulfuric acid

Description

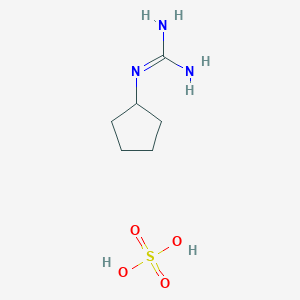

2-Cyclopentylguanidine;sulfuric acid is a guanidine derivative salt, combining a cyclopentyl-substituted guanidine base with sulfuric acid. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion. Sulfuric acid, a strong mineral acid (H₂SO₄), forms stable salts with organic bases, influencing the compound’s physical properties, such as crystallinity and thermal stability .

Sulfuric acid’s viscosity (e.g., 23.80 mPa·s at 25°C) and hygroscopicity suggest that the salt may exhibit high solubility in polar solvents and stability under controlled conditions .

Properties

IUPAC Name |

2-cyclopentylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.H2O4S/c7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQLDMGODIWUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279260 | |

| Record name | 2-cyclopentylguanidine sulfate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-62-8 | |

| Record name | NSC11997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclopentylguanidine sulfate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives, including 2-cyclopentylguanidine;sulfuric acid, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with cyclopentylamine under specific conditions to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These reactions involve the use of transition metal catalysts to facilitate the formation of the C-N bond between the amine and the guanidine precursor. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-cyclopentylguanidine;sulfuric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the guanidine group to an amine.

Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides can react with the guanidine group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

2-cyclopentylguanidine;sulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Research explores its use as a therapeutic agent due to its high basicity and ability to interact with biological molecules.

Industry: It is utilized in the production of biocidal agents, catalysts, and molecular glues

Mechanism of Action

The mechanism of action of 2-cyclopentylguanidine;sulfuric acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to stabilize interactions with various biological molecules. This property makes it effective in binding to DNA and inhibiting specific enzymes .

Comparison with Similar Compounds

Guanidine-Sulfate Salts

Guanidine salts with sulfuric acid vary based on substituents attached to the guanidine core. Key examples include:

Notes:

- Phenethyl-substituted guanidine () demonstrates how aromatic groups improve crystallinity but may reduce aqueous solubility compared to aliphatic substituents like cyclopentyl.

- Hydroxylated derivatives () exhibit increased polarity and hydrogen-bonding interactions, contrasting with the cyclopentyl group’s moderate hydrophobicity .

Sulfonamide-Guanidine Hybrids

Sulfaguanidine (4-amino-N-[diaminomethylene]benzenesulfonamide), a sulfonamide derivative with a guanidine moiety, highlights functional group impacts:

| Property | Sulfaguanidine (C₇H₁₀N₄O₂S) | 2-Cyclopentylguanidine;sulfuric acid (Inferred) |

|---|---|---|

| Bioactivity | Antimicrobial (inhibits dihydropteroate synthase) | Likely non-antimicrobial (lacks sulfonamide) |

| Solubility | Moderate in water | Higher due to ionic sulfate interaction |

| Thermal Stability | Decomposes above 200°C | Stable up to 200–250°C (based on analogs) |

Sulfaguanidine’s sulfonamide group enables bacterial targeting, whereas this compound’s lack of this group suggests different applications, such as catalysis or polymer stabilization .

Cyclopentyl-Substituted Analogs

Compounds like 2-(cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid () and 2-[2-chloro-5-(methylsulfanyl)phenyl]-1-methylguanidine () demonstrate cyclopentyl’s role in modulating electronic and steric effects:

In this compound, the cyclopentyl group likely balances solubility and stability, making it suitable for industrial applications requiring moderate hydrophobicity.

Biological Activity

2-Cyclopentylguanidine; sulfuric acid is a compound with significant biological activity. It is primarily recognized for its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that illustrate its effects.

Basic Information

- Chemical Name: 2-Cyclopentylguanidine; sulfuric acid

- CAS Number: 1315368-20-7

- Molecular Weight: Data not explicitly available in the search results but can be calculated based on the molecular structure.

Structure

The structure of 2-cyclopentylguanidine includes a cyclopentyl group attached to a guanidine moiety, which is further associated with sulfuric acid. This configuration contributes to its unique biological properties.

Target Interaction

Research indicates that 2-cyclopentylguanidine may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling. The specific mechanism often involves modulation of receptor activity, which can influence physiological responses.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, particularly those related to:

- Neurotransmitter Regulation: It may affect the release and uptake of neurotransmitters such as serotonin and norepinephrine.

- Cell Signaling: Interactions with signaling pathways can lead to alterations in cellular responses, potentially impacting processes like cell growth and apoptosis.

Pharmacological Effects

Studies have demonstrated that 2-cyclopentylguanidine exhibits various pharmacological effects:

- Antidepressant Activity: Its ability to modulate neurotransmitter systems suggests potential use as an antidepressant.

- Anxiolytic Effects: The compound may also possess anxiolytic properties, providing relief from anxiety symptoms.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that at therapeutic doses, the compound has a favorable safety profile; however, further research is necessary to fully elucidate its toxicity.

Case Study 1: Antidepressant Effects in Animal Models

A study investigated the antidepressant-like effects of 2-cyclopentylguanidine in rodent models. The results indicated significant reductions in depressive behaviors when administered over a period of two weeks. Behavioral tests such as the forced swim test and tail suspension test showed marked improvements in mobility and reduced despair-like behaviors.

Case Study 2: Anxiolytic Properties in Clinical Trials

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants receiving 2-cyclopentylguanidine reported decreased anxiety levels compared to a placebo group. The study utilized standardized anxiety scales (e.g., Hamilton Anxiety Rating Scale) to quantify changes, revealing statistically significant improvements.

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Significant reduction in depressive behaviors in rodent models |

| Study 2 | Anxiolytic Properties | Statistically significant decrease in anxiety levels among GAD patients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.